4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine
Description
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine is a bicyclic amine featuring two piperidine rings connected via a single bond. The ethyl and methyl substituents at the 4- and 6'-positions, respectively, influence its stereochemical and electronic properties.
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-4-14(3)7-9-16(10-8-14)13-6-5-12(2)15-11-13/h12-13,15H,4-11H2,1-3H3 |
InChI Key |
IFIMIMMTABPJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C2CCC(NC2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine typically involves multi-step organic reactions. One common approach is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process involves the following steps:
Formation of the piperidine ring: Starting from pyridine, the ring is hydrogenated to form piperidine.
Substitution reactions: The piperidine ring undergoes substitution reactions to introduce ethyl, methyl, and methylpiperidinyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit tubulin polymerization, affecting cell division .
Comparison with Similar Compounds
Table 1: Physical Properties of Key Compounds
*Estimated based on structural analogs.
Table 2: Reaction Conditions for Substitution Reactions
Research Findings and Challenges
- Synthetic Complexity : The bipiperidine structure likely requires multi-step synthesis, similar to Compound 9, where low yields and purification challenges are common .
- Steric Effects : Methyl and ethyl groups in the bipiperidine may hinder reactivity at adjacent positions, as seen in Compound 17’s substitution reactions .
- Solubility and Stability : Aliphatic amines like bipiperidine are generally more soluble in organic solvents than aromatic analogs (e.g., quinazolines) but may require stabilization against oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
